molecular formula C17H31N3O4 B4138927 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate

1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate

Cat. No. B4138927
M. Wt: 341.4 g/mol
InChI Key: IXZADKURDNNNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate, also known as IBPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. IBPCA belongs to the class of piperidine derivatives and has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate acts as an inhibitor of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate reduces the excitability of neurons and thus reduces the transmission of pain signals. This mechanism of action has also been implicated in its potential use in the treatment of cocaine addiction.
Biochemical and Physiological Effects
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has been shown to have both analgesic and anti-inflammatory effects. It has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of neuropathic pain. In addition, 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has been shown to reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also shown promising results in various studies related to its potential applications in medicine. However, there are also some limitations to its use in lab experiments. 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research related to 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate. One area of interest is its potential use in the treatment of other types of pain, such as inflammatory pain and cancer-related pain. Another area of interest is its potential use in the treatment of other types of addiction, such as opioid addiction. Further studies are also needed to fully understand the safety and efficacy of 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate in humans, as well as its potential interactions with other drugs.

Scientific Research Applications

1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has been studied for its potential applications in various fields of medicine. It has shown promising results in the treatment of neuropathic pain, as it acts as an inhibitor of voltage-gated sodium channels. It has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

properties

IUPAC Name

acetic acid;1-(2-methylpropanoyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2.C2H4O2/c1-12(2)13(19)17-10-6-15(7-11-17,14(16)20)18-8-4-3-5-9-18;1-2(3)4/h12H,3-11H2,1-2H3,(H2,16,20);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZADKURDNNNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid;1-(2-methylpropanoyl)-4-piperidin-1-ylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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